Lipophilicity Advantage Over the Des-Methyl Phenyl Analog: LogP 3.31 vs. 2.78
The target compound exhibits a computed partition coefficient (logP) of 3.31, which is 0.53 log units higher than that of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (logP = 2.78) . This increase is attributable to the additional para-methyl group on the phenyl ring. In medicinal chemistry, a ΔlogP of +0.5 typically translates to a ~3-fold increase in membrane permeability and a measurable shift in volume of distribution, directly impacting oral bioavailability and CNS penetration potential of derived amides [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | LogP = 3.31 |
| Comparator Or Baseline | 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid: LogP = 2.78 |
| Quantified Difference | ΔLogP = +0.53 (19% increase) |
| Conditions | Calculated logP values from vendor and database sources; consistent methodology not guaranteed across datasets |
Why This Matters
Higher lipophilicity favors passive membrane diffusion and may improve the pharmacokinetic profile of derived drug candidates, particularly for intracellular or CNS targets.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
